molecular formula C14H11F3N2O3S B5556873 N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide

N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide

Cat. No. B5556873
M. Wt: 344.31 g/mol
InChI Key: OZPSMJPHLCBGKF-UHFFFAOYSA-N
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Description

The compound “N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide” is an organic compound containing a trifluoromethyl group (-CF3), a sulfonyl group (-SO2-), and a nicotinamide group. Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .

Scientific Research Applications

Application in Erythroid Differentiation

Nicotinamide and its analogues, including N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide, have been studied for their ability to induce differentiation of murine erythroleukemia cells in culture. N'-Methylnicotinamide, closely related to the compound , was particularly effective, more so than dimethyl sulfoxide, at inducing almost all cells to contain hemoglobin after a 60-hour culture. This suggests that N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide could have implications in studies related to erythroid differentiation and hemoglobin production, possibly affecting poly(ADP-ribose) polymerase activity and globin mRNA levels (Terada et al., 1979).

Role in Metabolic Regulation

Nicotinamide N-methyltransferase (NNMT), which metabolizes nicotinamide and related compounds, plays a significant role in metabolic regulation within cells. Overexpression of NNMT in certain cell types, such as SH-SY5Y neuroblastoma cells, has been shown to decrease cell death, increase intracellular ATP content, and protect cells from toxicity, suggesting a protective metabolic role that could be influenced by compounds like N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide (Parsons et al., 2011).

Implications in Epigenetic Remodeling and Cancer

Research has linked NNMT overexpression in various cancers to the consumption of methyl units from S-adenosyl methionine, leading to the creation of stable metabolic products like 1-methylnicotinamide. This process results in an altered epigenetic state in cancer cells, characterized by hypomethylated histones and heightened expression of pro-tumorigenic genes. Compounds targeting NNMT, potentially including N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide, could therefore have significant implications for cancer research and therapy (Ulanovskaya et al., 2013).

Involvement in Nutrient Metabolism Regulation

NNMT's role extends to the regulation of nutrient metabolism, particularly in the liver, where it is most abundantly expressed. Research has shown that NNMT influences glucose and cholesterol metabolism, potentially mediated by its metabolic product, N1-methylnicotinamide. This suggests that compounds like N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide, which may interact with NNMT, could have implications in the study of metabolic diseases and the development of novel therapies (Hong et al., 2015).

properties

IUPAC Name

N-[2-methyl-5-(trifluoromethylsulfonyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3S/c1-9-4-5-11(23(21,22)14(15,16)17)7-12(9)19-13(20)10-3-2-6-18-8-10/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPSMJPHLCBGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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